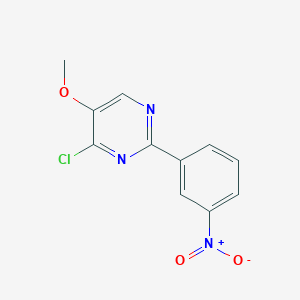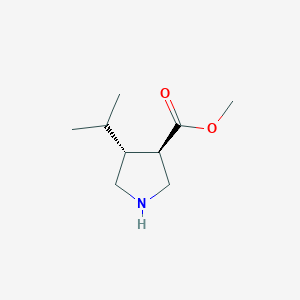
trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester
Vue d'ensemble
Description
Trans (+/-) 4-Isopropylpyrrolidine-3-Carboxylic Acid Methyl Ester is a biochemical used for proteomics research . Its molecular formula is C9H17NO2 and it has a molecular weight of 171.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2/c1-6(2)7-4-10-5-8(7)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature and should be stored at 0-8°C .Applications De Recherche Scientifique
Synthesis and Stereochemistry :
- Enantio- and diastereoselective synthesis methods have been developed for similar compounds, such as the methyl ester of 3,5-trans-(3R,5R)-carbapenam-3-carboxylic acid, using a piperidine–pyrrolidine ring-contraction reaction, highlighting the intricate synthesis processes and stereochemistry involved in producing similar compounds (Tanaka, Sakagami, & Ogasawara, 2002).
Chemical Reactions and Modifications :
- Studies on related compounds, like methyl trans-5-oxo-2-pentylpyrrolidine-3-carboxylate, have been conducted to understand their chemical behavior and reaction mechanisms. For instance, the enzymatic resolution of racemic mixtures using α-chymotrypsin and pig-liver acetone powder has been explored for producing enantiomerically pure methyl esters (Felluga et al., 2002).
Applications in Stereochemical Analysis :
- Research on compounds like cis- and trans-4-methyl-5-oxo-tetrahydrofuran-3-carboxylic acids and their esters shows the importance of such compounds in stereochemical analysis and determination. This includes synthesis involving kinetic enzymatic resolution and the use of circular dichroism spectra and electronic structure calculations for absolute configuration assignment (Forzato et al., 2005).
Impact on Polymer Chemistry :
- The synthesis of optically active poly(cis- and trans-5-isopropylproline) highlights the potential application of such compounds in polymer chemistry. This involves the formation of specific isopropylpyrrolidine derivatives, which can significantly affect the conformation of polymers (Mcgrady & Overberger, 1987).
Safety And Hazards
Propriétés
IUPAC Name |
methyl (3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-4-10-5-8(7)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCVOOMNEULPRD-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)
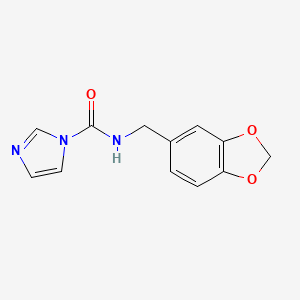
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid](/img/structure/B1416530.png)
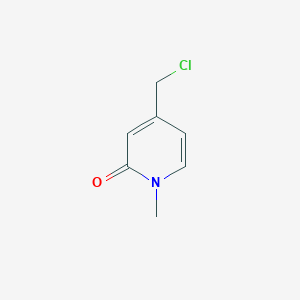
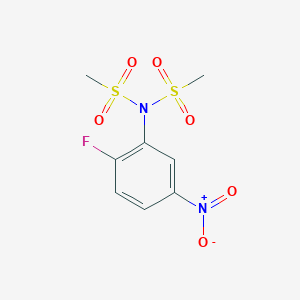
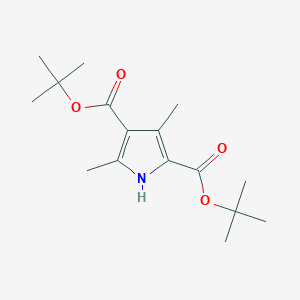
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)
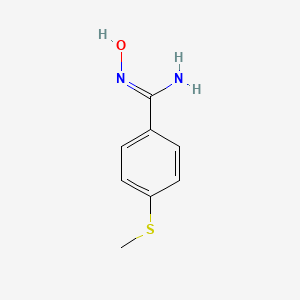

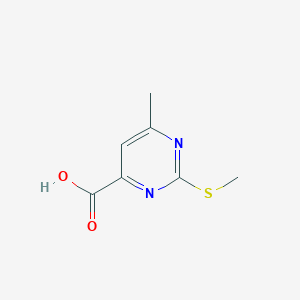
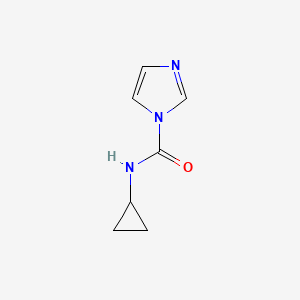
![N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1416547.png)
